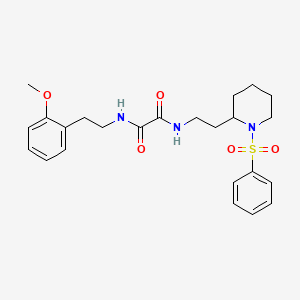

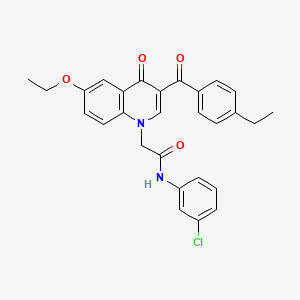

![molecular formula C22H23N3O4S B2632377 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 898483-08-4](/img/structure/B2632377.png)

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scintillation Materials

Plastic scintillators based on polymethyl methacrylate (PMMA) are highlighted for their scintillation properties when doped with various luminescent dyes. The study demonstrates that substituting traditional secondary solvents in these scintillators with certain compounds improves their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This research may indirectly suggest applications of complex organic compounds, including the one of interest, in enhancing the performance of scintillation materials (V. N. Salimgareeva & S. Kolesov, 2005).

DNA Minor Groove Binders

The synthetic dye Hoechst 33258 and its analogues, which include structural features similar to the compound of interest, bind strongly to the minor groove of double-stranded B-DNA. These compounds are used extensively as fluorescent DNA stains, highlighting their utility in biological research for chromosome and nuclear staining. The study offers insights into the use of similar structural motifs for the design of new drugs or research tools (U. Issar & R. Kakkar, 2013).

Antiviral and Antitumor Agents

Indolylarylsulfones have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase. The structure-activity relationship (SAR) studies reviewed provide insights into the molecular modifications that enhance the antiviral and potentially antitumor activities of sulfone-based compounds. This research could inform the development of new therapeutics based on the compound of interest (Valeria Famiglini & R. Silvestri, 2018).

Antioxidant Capacity Assays

The review of the ABTS/PP decolorization assay discusses the reaction pathways of antioxidants with the radical cation ABTS•+, a process relevant to understanding the antioxidant capacity of various compounds. This study could provide a basis for exploring the antioxidant potential of complex organic compounds, including those with sulfonamide and oxazole groups (I. Ilyasov et al., 2020).

Sulfonamides in Medicine

The review focuses on the diverse biological activities of sulfonamides, including antibacterial, antifungal, antioxidant, and antitumor properties. It emphasizes the importance of the sulfonamide group in drug development, suggesting potential research applications for sulfonamide-containing compounds like the one of interest (Helloana Azevedo-Barbosa et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-16-6-5-13-25(15-16)30(27,28)19-11-9-18(10-12-19)23-22(26)20-14-21(29-24-20)17-7-3-2-4-8-17/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNPJULDMUNLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2632294.png)

![[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride](/img/structure/B2632295.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2632298.png)

![1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2632303.png)

![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)

![4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine](/img/structure/B2632308.png)

![2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2632314.png)

![1-[(2-Methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2632315.png)